Product packaging for Methyl 2-amino-4-sulfamoylbenzoate(Cat. No.:)

Methyl 2-amino-4-sulfamoylbenzoate

Cat. No.: B13620112
M. Wt: 230.24 g/mol
InChI Key: WFAWRPHNQAVIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-sulfamoylbenzoate is a substituted benzoate ester building block designed for research and development, particularly in medicinal chemistry. This compound features a sulfonamide group, a well-known zinc-binding moiety (ZBG) that confers inhibitory activity against carbonic anhydrase (CA) isozymes . Research into structurally similar methyl 5-sulfamoyl-benzoates has shown that this class of compounds can be engineered for extreme affinity (sub-nanomolar Kd) and high selectivity towards specific CA isoforms, such as the tumor-associated CAIX . The CAIX enzyme is a validated drug target due to its significant overexpression in various solid tumors, where it acidifies the tumor microenvironment to promote cancer cell invasion and metastasis . Inhibitors targeting CAIX are therefore investigated for their potential anticancer properties. Furthermore, the 4-sulfamoylbenzoate scaffold is a key precursor in the synthesis of bioactive molecules, including loop diuretics like furosemide and bumetanide, and is utilized in the synthesis of metal complexes for studying antibacterial activities . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4S B13620112 Methyl 2-amino-4-sulfamoylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 2-amino-4-sulfamoylbenzoate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)

InChI Key

WFAWRPHNQAVIPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Amino 4 Sulfamoylbenzoate and Its Analogues

Multi-Step Synthesis from Precursors: Strategic Retrosynthesis and Forward Synthesis

The construction of Methyl 2-amino-4-sulfamoylbenzoate and its derivatives often necessitates a multi-step approach, carefully orchestrating the introduction of the ester, amino, and sulfamoyl functionalities onto the benzene (B151609) ring. The order of these transformations is crucial for achieving the desired substitution pattern and avoiding unwanted side reactions.

Esterification Reactions in the Synthesis of this compound

The esterification of a benzoic acid precursor is a fundamental step in the synthesis of the target molecule. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method. youtube.com For instance, benzoic acid can be reacted with methanol (B129727) and a catalytic amount of concentrated sulfuric acid to produce methyl benzoate (B1203000). youtube.com

More contemporary approaches utilize solid acid catalysts, such as zirconium-titanium solid acids, which offer advantages in terms of catalyst recovery and reuse. mdpi.com These heterogeneous catalysts can effectively promote the esterification of various benzoic acid derivatives with methanol, often without the need for additional Brønsted acid co-catalysts. mdpi.com Another convenient method for preparing amino acid methyl esters involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to be effective for a range of natural, aromatic, and aliphatic amino acids. nih.gov

A common precursor for this compound is 4-sulfamoyl-2-aminobenzoic acid. The esterification of this precursor can be achieved using various methods. For example, the synthesis of methyl 2-(aminosulfonyl)-benzoate can be accomplished by treating a suspension of saccharin (B28170) in absolute methanol with a stream of hydrogen chloride gas, followed by refluxing the solution. prepchem.com

Amination Strategies on Benzoate Scaffolds

The introduction of an amino group onto a pre-existing benzoate scaffold is a key transformation. Traditional methods often involve the reduction of a nitro group, as will be discussed later. However, direct C-H amination has emerged as a powerful tool. Transition metal-catalyzed C-H amination reactions, particularly with rhodium(III) catalysts, have been developed for the ortho-amination of benzoic acids. researchgate.net In some cases, the directing carboxyl group can be converted to an ester group after the amination process. researchgate.net

Another strategy involves the ortho-amination of arene carboxylic acids through the rearrangement of acyl O-hydroxylamines. This method is particularly effective for electron-deficient benzoic acids and directly yields valuable anthranilic acids. rsc.org

Sulfamoylation Procedures and Mechanisms

The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step in the synthesis of the target compound. Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org This is typically achieved by heating the aromatic compound with sulfuric acid. wikipedia.org The resulting sulfonic acid can then be converted to the corresponding sulfamoyl chloride and subsequently to the sulfonamide.

More direct methods for sulfamoylation have also been developed. For instance, N-(tert-butoxycarbonyl)-aminosulfonylpyridinium has been reported as a selective sulfamoylation agent for alcohols, phenols, and amines. galchimia.com This Burgess-type reagent allows for the formation of O-S and N-S bonds under mild conditions. galchimia.com Another approach utilizes hexafluoroisopropyl sulfamate (B1201201) (HFIPS), a bench-stable solid that reacts with a variety of nucleophiles, including alcohols and amines, to form sulfamates and sulfamides. researchgate.netorganic-chemistry.org

The sulfamoylation can also be achieved through the reaction of a chloro-substituted precursor with an aminosulfinating agent. For example, methyl 2-methoxy-5-sulfamoylbenzoate has been prepared by reacting methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst. google.com

Reductive Transformations for Amino Group Introduction (e.g., Nitro to Amino Reduction)

A widely employed strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step approach involves the nitration of the aromatic ring followed by the reduction of the nitro functionality. Aromatic nitro compounds can be reduced to anilines using various reagents and conditions. wikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a frequently used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com For instance, the reduction of 2-nitro-4-cyano methyl benzoate can be achieved using hydrogen gas and a catalyst under pressure. google.com

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of an acid (e.g., hydrochloric acid) are classic and effective reducing agents for nitroarenes. sciencemadness.org Zinc (Zn) under acidic conditions also provides a mild method for this transformation. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups to amines. commonorganicchemistry.com Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron powder can also be used. google.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Etherification Reactions for O-Substituted Analogues

The synthesis of O-substituted analogues of this compound involves the formation of an ether linkage on the aromatic ring. This can be achieved through nucleophilic aromatic substitution reactions, where a leaving group (such as a halogen) is displaced by an alkoxide. For example, the synthesis of methyl halo 2- and 4-substituted-5-sulfamoyl-benzoates can be accomplished by reacting a dihalo-substituted precursor with a suitable nucleophile in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov

Regioselective Synthesis and Isomer Control

Controlling the position of the substituents on the benzene ring is a significant challenge in the synthesis of compounds like this compound. The inherent directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

For instance, the amino group is a strong activating group and an ortho-, para-director, while the ester and sulfamoyl groups are deactivating and meta-directors. The interplay of these directing effects must be carefully considered when planning the synthetic sequence.

A common strategy to achieve specific regioselectivity is the use of blocking groups. The sulfonyl group (-SO₃H) can be reversibly installed on an aromatic ring. masterorganicchemistry.com By blocking a more reactive position (e.g., the para position) with a sulfonyl group, subsequent reactions can be directed to other positions, such as the ortho position. masterorganicchemistry.com The blocking group can then be removed under acidic conditions. wikipedia.orgmasterorganicchemistry.com

Transition metal-catalyzed C-H functionalization reactions offer another powerful approach to achieve high regioselectivity. By using a directing group, the catalyst can be guided to a specific C-H bond, enabling the selective introduction of a functional group at a desired position. researchgate.net

Nucleophilic Aromatic Substitution Regioselectivity Studies in Substituted Sulfamoylbenzoates

Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring. Unlike electrophilic substitutions, SNAr is facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com For a substituted sulfamoylbenzoate, both the sulfamoyl (-SO₂NH₂) and the methyl ester (-COOCH₃) groups are electron-withdrawing, which activates the ring for nucleophilic attack.

The directing effect of these groups is paramount in determining the position of substitution. Electron-withdrawing substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex, particularly when they are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction at these positions. Conversely, a meta positioning offers no such resonance stabilization, making substitution at that site significantly slower. libretexts.org

In the context of synthesizing this compound, if a precursor with a suitable leaving group (e.g., a halogen) is used, the existing sulfamoyl and ester groups will direct an incoming amino-nucleophile. Theoretical and computational methods are increasingly used to predict these outcomes with high accuracy.

Key Research Findings:

Computational Prediction: Researchers have successfully used Density Functional Theory (DFT) to calculate the relative stabilities of isomeric σ-complex intermediates in SNAr reactions. epa.govresearchgate.net This method provides a quantitative prediction of the regioisomer distribution in the final products.

Leaving Group Effects: The nature of the leaving group can influence the reaction mechanism. While fluoride (B91410) (F⁻) often follows the classic two-stage mechanism with a stable σ-complex, reactions involving chloride (Cl⁻) or bromide (Br⁻) can sometimes proceed through a concerted substitution step, which also impacts regioselectivity. epa.govresearchgate.net

Privileged Scaffolds: In related heterocyclic systems like 2,4-dichloroquinazolines, SNAr reactions with amines consistently show high regioselectivity for the 4-position. DFT calculations confirm that the carbon at the 4-position is more susceptible to nucleophilic attack due to electronic factors. mdpi.com This principle of electronic control is directly applicable to substituted benzoates.

Methodologies for Controlling Isomer Formation

Achieving a high yield of the desired isomer, such as this compound, while minimizing other regioisomers is a critical challenge in synthetic chemistry. Several strategies are employed to exert this control.

Choice of Precursor: The most straightforward method is to begin with a starting material where the relative positions of the key functional groups are already established. For example, a synthetic route might start from a molecule that already contains groups at positions 1, 2, and 4, with one of them being a precursor that can be chemically converted into the desired functionality. A patent for a related compound describes a multi-step synthesis starting with p-toluidine, which undergoes chlorosulfonation, ammonolysis, oxidation, and finally methanolysis, thereby building the substitution pattern step-by-step. google.com

Reaction Condition Optimization: The regiochemical outcome of a reaction can sometimes be influenced by kinetic versus thermodynamic control. By carefully optimizing reaction parameters such as temperature, solvent, and the nature of the base used, chemists can favor the formation of one isomer over another.

Steric Hindrance: The use of bulky reagents or protecting groups can physically block certain positions on the aromatic ring, thereby directing an incoming group to the less hindered sites.

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally friendly. This involves considering the entire lifecycle of a chemical process, from starting materials to waste generation.

Solvent Selection and Optimization for Environmentally Benign Synthesis

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest volume of material in a reaction and contribute significantly to waste. The focus is on replacing traditional volatile organic compounds (VOCs) with greener alternatives.

One promising class of green solvents is Deep Eutectic Solvents (DES) . These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components.

DES Component 1DES Component 2Molar RatioProperties
Choline ChlorideOxalic Acid1:1Acts as both a catalyst and an environmentally benign reaction medium; biodegradable, non-toxic, and cost-effective. nih.gov

The use of such a system for the synthesis of complex molecules has been shown to offer numerous advantages, including operational simplicity, shorter reaction times, and excellent yields. nih.gov

Catalytic Methods in Sulfamoylbenzoate Synthesis (e.g., Copper-catalyzed reactions)

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates and selectivity, often under milder conditions, while being used in only small amounts. jk-sci.com Copper-catalyzed reactions, in particular, have emerged as powerful tools for forming carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are essential in the synthesis of sulfamoylbenzoates and their analogues.

Copper-Catalyzed Condensation: An efficient method for synthesizing 2-substituted benzothiazoles involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org Using a simple copper salt like Cu(OAc)₂ in ethanol (B145695), this method proceeds under mild conditions with high yields and tolerates a wide range of functional groups. organic-chemistry.org

Domino Reactions: Researchers have developed copper-catalyzed domino processes to synthesize complex heterocyclic structures. For instance, 2-iodoketones can react with a sulfur source using a copper catalyst to form dihydrobenzothiophenes in a single efficient process. rsc.org

Multi-component Reactions: Copper catalysis can facilitate the construction of multiple bonds in a single step. One method for synthesizing 2-aminobenzothiazoles involves a copper-catalyzed reaction between 2-iodophenyl isocyanides, potassium sulfide, and an amine, forming one C-N and two C-S bonds in one operation. rsc.org

These examples demonstrate the potential for developing catalytic routes toward this compound that would be more efficient and sustainable than traditional stoichiometric methods.

Atom Economy and Reaction Efficiency Considerations

Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired final product. acs.orgrsc.org It provides a different perspective from reaction yield, as a reaction can have a 100% yield but a very low atom economy if it produces a large amount of byproducts. acs.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reaction TypeDescriptionAtom Economy
Addition All reactant atoms are incorporated into the final product. C=C + H₂ → H-C-C-H100% (Ideal)
Substitution A portion of one reactant is replaced by another, generating a byproduct. R-Br + NaOH → R-OH + NaBrLess than 100%
Elimination A small molecule is removed from a larger one, creating a double bond and a byproduct. R-CH₂CH₂-OH → R-CH=CH₂ + H₂OLess than 100%

For the synthesis of this compound, a high atom economy would be achieved by designing a route that favors addition or condensation reactions over substitution reactions that discard atoms as waste byproducts. jk-sci.com Maximizing atom economy is a key goal in achieving a green chemical synthesis, as it directly reduces pollution at its source. acs.org

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining a compound with the high purity required for research or pharmaceutical applications necessitates advanced purification and isolation techniques. For this compound, this involves removing unreacted starting materials, reagents, catalysts, and any isomeric byproducts.

TechniquePrincipleApplication for Target Compound
Crystallization Exploits differences in solubility between the desired compound and impurities at a given temperature. The compound is dissolved in a hot solvent and allowed to cool, forming pure crystals while impurities remain in the mother liquor.A primary method for bulk purification. Cooling the reaction mixture to separate the solid product is a common final step in patented syntheses. google.com
Suction Filtration A rapid method to separate the purified solid crystals from the liquid (mother liquor) after crystallization.Used to isolate the crude or purified solid product. google.com
Chromatography Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.Essential for achieving the highest levels of purity.
High-Performance Liquid Chromatography (HPLC)A high-resolution form of column chromatography. It is used analytically to determine purity (e.g., >98.0%) and preparatively to isolate highly pure samples. google.comThe gold standard for verifying the purity of the final product and for isolating research-grade material free of even trace isomers.

The process typically involves an initial purification by crystallization, followed by washing and drying. The purity is then assessed by analytical HPLC. If necessary, preparative HPLC is employed to achieve research-grade purity (>99%).

Optimized Recrystallization Protocols and Polymorph Control

Recrystallization is a fundamental technique for purifying solid compounds. Beyond simply removing impurities, controlling the recrystallization process is crucial for obtaining the desired crystalline form, or polymorph. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact its bioavailability and shelf-life.

While specific, optimized recrystallization protocols for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from the purification of structurally similar compounds. The principles governing crystallization and polymorphism are universal, and methodologies applied to analogues can serve as a strong starting point for developing a robust process for the target compound.

Key factors influencing recrystallization and polymorph control include the choice of solvent, temperature, cooling rate, and supersaturation. For instance, in the synthesis of a related compound, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate , colorless single crystals suitable for X-ray diffraction were obtained through recrystallization from a mixture of ethyl acetate (B1210297) and petroleum ether. This suggests that a solvent system combining a good solvent (ethyl acetate) with an anti-solvent (petroleum ether) could be an effective strategy for inducing crystallization and purifying this compound.

Furthermore, studies on the polymorphism of compounds like methyl paraben demonstrate that different crystalline forms can be obtained by varying the crystallization conditions, such as the solvent and temperature. This underscores the importance of a systematic approach to solvent screening and process parameter optimization to identify and selectively crystallize the desired polymorph of this compound.

A general approach to developing an optimized recrystallization protocol would involve:

Solvent Screening: Testing a range of solvents with varying polarities to determine the solubility of this compound at different temperatures.

Controlling Supersaturation: Carefully managing the concentration of the solute in the solvent to control the nucleation and growth of crystals. This can be achieved through slow cooling, evaporation of the solvent, or the addition of an anti-solvent.

Seeding: Introducing a small crystal of the desired polymorph to encourage its growth over other forms.

Characterization: Utilizing analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the resulting polymorphs.

The table below summarizes potential solvent systems for the recrystallization of this compound based on methodologies used for related compounds.

CompoundSolvent System
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoateEthyl acetate / Petroleum ether
Methyl 2-(aminosulfonyl)benzoateMethanol

This table presents potential solvent systems for recrystallization based on data from related compounds.

Preparative Chromatography for High-Purity Isolation

For achieving very high levels of purity, particularly in the removal of structurally similar impurities, preparative chromatography is an indispensable tool. High-Performance Liquid Chromatography (HPLC) is a powerful technique that can be scaled up from analytical to preparative scale to isolate pure compounds.

The key parameters to optimize in a preparative HPLC method include the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For related compounds, C18 columns are commonly used as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate to improve peak shape and resolution.

A systematic approach to developing a preparative HPLC method for this compound would involve:

Analytical Method Development: First, developing a robust analytical HPLC method to separate the target compound from its impurities. This allows for the optimization of selectivity and resolution on a smaller, faster scale.

Method Scaling: Scaling up the optimized analytical method to a preparative scale. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and sample loading to accommodate larger quantities of material.

Fraction Collection and Analysis: Collecting the purified fractions and analyzing their purity to ensure the desired specification is met.

The following table outlines typical HPLC conditions that have been used for the analysis of related compounds and could be adapted for the preparative purification of this compound.

Stationary PhaseMobile PhaseDetection
C18Acetonitrile / Water with 0.1% Formic AcidUV
C18Methanol / Water with Ammonium Acetate bufferUV

This table provides examples of HPLC conditions used for related compounds that can serve as a starting point for developing a preparative method for this compound.

By leveraging the knowledge gained from the purification of analogous compounds and applying systematic method development strategies, robust and efficient protocols for the recrystallization and preparative chromatographic purification of this compound can be established. These advanced methodologies are essential for ensuring the high purity and desired solid-state form of this important chemical compound.

Complex Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 4 Sulfamoylbenzoate

Reactions Involving the Ester Moiety

The methyl ester group (-COOCH₃) is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, amides, or different esters.

Controlled Hydrolysis and Transesterification Pathways

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a catalytic amount of a strong acid and water, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the corresponding carboxylic acid, 2-amino-4-sulfamoylbenzoic acid. libretexts.org

Base-Promoted Hydrolysis: Saponification, or base-promoted hydrolysis, involves the reaction of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. libretexts.org An acid-base reaction between the resulting carboxylic acid and the methoxide ion drives the reaction to completion. libretexts.org Specific conditions, such as heating under reflux with sodium hydroxide in a water/methanol mixture, have been shown to effectively hydrolyze methyl esters. chemspider.com For amino-containing esters, hydrolysis can be mediated by systems like t-BuNH₂/MeOH/H₂O, with the potential addition of lithium bromide to accelerate the reaction. The rate of ester hydrolysis can also be significantly influenced by the chemical environment, such as the presence of adjacent charged amino acids. rsc.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. libretexts.org To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess as the solvent. libretexts.org For example, reacting Methyl 2-amino-4-sulfamoylbenzoate with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 2-amino-4-sulfamoylbenzoate.

Reaction TypeTypical ReagentsProductKey Mechanistic Step
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., H₂SO₄/H₂O), Heat2-amino-4-sulfamoylbenzoic acidProtonation of carbonyl oxygen increases electrophilicity. libretexts.org
Base-Promoted HydrolysisNaOH or KOH, H₂O/MeOH, HeatCarboxylate salt (pre-acidification)Nucleophilic attack by OH⁻ on carbonyl carbon. libretexts.org
TransesterificationR'OH (in excess), Acid or Base CatalystNew Ester (e.g., Ethyl ester)Nucleophilic attack by alcohol (acidic) or alkoxide (basic). libretexts.org

Ester Reduction and Amidation Reactions

Ester Reduction: The ester group can be reduced to different functional groups depending on the reducing agent used.

Reduction to Primary Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org The reaction proceeds through an initial nucleophilic attack by a hydride ion, leading to an aldehyde intermediate which is immediately further reduced to the primary alcohol, yielding (2-amino-4-sulfamoylphenyl)methanol. libretexts.org The reduction of amino esters to the corresponding amino alcohols is a well-established transformation. orgsyn.orggoogle.com

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage using less reactive, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H). libretexts.org This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction of the aldehyde product. libretexts.org

Amidation (Aminolysis): Esters can be converted directly into amides by reacting them with ammonia (B1221849) or with primary or secondary amines. libretexts.org This reaction, known as aminolysis, involves nucleophilic acyl substitution where the amine acts as the nucleophile. libretexts.org For instance, the reaction of this compound with ammonia would yield 2-amino-4-sulfamoylbenzamide. This is a type of condensation reaction where two smaller molecules combine to form a larger one. libretexts.org

Reaction TypeReagentProductNotes
Reduction to 1° AlcoholLithium aluminum hydride (LiAlH₄)(2-amino-4-sulfamoylphenyl)methanolA strong reducing agent is required. libretexts.org
Reduction to AldehydeDiisobutylaluminum hydride (DIBAL-H)2-amino-4-sulfamoylbenzaldehydeRequires low temperature to avoid over-reduction. libretexts.org
Amidation (Aminolysis)Ammonia (NH₃) or R'NH₂2-amino-4-sulfamoylbenzamideThe amine acts as the nucleophile. libretexts.org

Transformations of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a versatile functional handle that can undergo a variety of transformations, including derivatization, diazotization, and condensation reactions.

Derivatization Reactions (e.g., Acylation, Sulfonylation)

The nucleophilic nature of the amino group allows for its derivatization through reactions with various electrophiles. This is a common strategy in both organic synthesis and analytical chemistry to modify the properties of the parent molecule. sigmaaldrich.comnih.gov

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield Methyl 2-(acetylamino)-4-sulfamoylbenzoate.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. A related reaction, methylsulfonylation, has been reported for similar structures. google.com

Derivatization is also a key step in the analysis of amino compounds by chromatography, where reagents are used to make the analytes more volatile or detectable. sigmaaldrich.comresearchgate.net

Reaction TypeReagent ClassExample ReagentProduct Functional Group
AcylationAcid Halide / Anhydride (B1165640)Acetyl chloride (CH₃COCl)Amide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamide
SilylationSilylating AgentMTBSTFASilylamine sigmaaldrich.com

Diazotization and Subsequent Transformations

One of the most important reactions of primary aromatic amines is diazotization. organic-chemistry.orgmasterorganicchemistry.com Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures, converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.orgyoutube.com

The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide range of nucleophiles in what are often called Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgmasterorganicchemistry.com

Key Transformations of the Diazonium Salt:

Halogenation: Reaction with copper(I) halides (CuCl, CuBr) introduces chloro and bromo substituents, respectively. masterorganicchemistry.com

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a nitrile group (-CN). masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group (-OH). masterorganicchemistry.com

Fluorination (Schiemann Reaction): Treatment with fluoroboric acid (HBF₄) followed by heating introduces a fluorine atom. organic-chemistry.org

Reaction NameReagentsSubstituent IntroducedReference
DiazotizationNaNO₂, HCl, 0-5 °C-N₂⁺Cl⁻ (Diazonium salt) organic-chemistry.orgmasterorganicchemistry.com
Sandmeyer ReactionCuCl / CuBr / CuCN-Cl / -Br / -CN masterorganicchemistry.comyoutube.com
Schiemann Reaction1. HBF₄, 2. Heat-F organic-chemistry.org
HydroxylationH₂O, Heat-OH masterorganicchemistry.com
ReductionH₃PO₂-H masterorganicchemistry.com

Condensation and Annulation Reactions

Condensation Reactions: These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org The amino group of this compound can act as a nucleophile in condensation reactions with carbonyl compounds.

Imine Formation: Reaction with aldehydes or ketones forms an imine (Schiff base) through a hemiaminal intermediate. mdpi.com

Amide Formation: As discussed, reaction with carboxylic acids or their derivatives forms amides. libretexts.org

Heterocycle Formation: The amino group can participate in condensation reactions that lead to the formation of heterocyclic rings. For example, the condensation of methyl 2-amino-benzoate with 4-hydroxy-coumarin has been reported to form a new C-N bond, linking the two ring systems. nih.gov

Annulation Reactions: These are processes in which a new ring is formed onto an existing one. The amino group, often in concert with an ortho substituent, can be a key participant in annulation strategies to build fused ring systems, such as quinoxalines or benzothiazines. researchgate.net For instance, the acid-catalyzed domino reaction of β-nitrostyrenes with a benzothiazine derivative showcases how an amino-related functional group can lead to complex polycyclic structures through annulation. researchgate.net

Reactivity of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a critical functional moiety, influencing the electronic properties of the benzene (B151609) ring and presenting its own sites for chemical modification. Its reactivity is characterized by reactions at the nitrogen atom and potential transformations involving the sulfur center.

The nitrogen atom of the sulfamoyl group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation and acylation. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the adjacent sulfonyl group. This deactivation makes reactions directly on the sulfamoyl nitrogen challenging, often requiring strong bases or highly reactive electrophiles.

In the context of this compound, the presence of the more nucleophilic amino group at the C2 position presents a chemoselectivity challenge. Reactions with electrophiles like acyl chlorides preferentially occur at the C2-amino group. For instance, the reaction of Methyl 4-amino-2-sulfamoylbenzoate with 4-methylbenzoyl chloride results in acylation of the amino group, yielding Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, rather than the sulfamoyl nitrogen. nih.gov

Reactant AReactant BProductReaction Type
Methyl 4-amino-2-sulfamoylbenzoate4-methylbenzoyl chlorideMethyl 4-(4-methylbenzamido)-2-sulfamoylbenzoateN-Acylation

This interactive table summarizes the chemoselective N-acylation, highlighting the higher reactivity of the C4-amino group over the sulfamoyl nitrogen in a related compound.

Achieving selective N-alkylation or N-acylation of the sulfamoyl group in the presence of the C2-amino group would necessitate a carefully designed synthetic strategy, likely involving protection of the more reactive amino group.

The sulfur atom in the sulfamoyl group is in its highest oxidation state (VI), making further oxidation highly unlikely. Conversely, the reduction of the sulfonyl group is a known transformation, though it often requires harsh conditions. wikipedia.org Reductive desulfonylation reactions, which cleave the carbon-sulfur bond, are common for aryl sulfones, typically using reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org

For aromatic sulfonamides, the reactivity can also manifest as the displacement of the entire sulfamoyl group. Studies on various aromatic sulfonamides have shown that the sulfamoyl group can be displaced by potent nucleophiles. For example, the non-enzymatic displacement of the sulfamoyl group from aromatic compounds by thiols like glutathione (B108866) and cysteine has been observed under simulated physiological conditions. nih.gov The rate of this nucleophilic aromatic substitution reaction is dependent on the pKa of the sulfonamide, with lower pKa values leading to faster conjugation. nih.gov While specific studies on the reduction or displacement of the sulfamoyl group from this compound are not extensively documented, these general principles of sulfonamide reactivity are applicable.

Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The substitution pattern on the benzoate ring dictates its reactivity towards both electrophilic and nucleophilic attack. The cumulative electronic effects of the amino, sulfamoyl, and ester groups control the regiochemical outcomes of these transformations.

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. masterorganicchemistry.com For this compound, the substituents present a cooperative directing effect.

-NH₂ (Amino) group at C2: This is a strongly activating, ortho, para-directing group. It strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho (C3) and para (C5, relative to the -NH2 group) to it.

-SO₂NH₂ (Sulfamoyl) group at C4: This is a deactivating, meta-directing group due to its electron-withdrawing nature. It directs incoming electrophiles to the C3 and C5 positions.

-COOCH₃ (Methyl Ester) group at C1: This is also a deactivating, meta-directing group, which directs incoming electrophiles to the C3 and C5 positions.

The powerful activating and directing effect of the amino group is the dominant influence. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions, which are ortho and para to the amino group and simultaneously meta to the deactivating groups.

SubstituentPositionElectronic EffectDirecting Influence
-COOCH₃C1Deactivatingmeta (to C3, C5)
-NH₂C2Activatingortho, para (to C3, C5)
-SO₂NH₂C4Deactivatingmeta (to C3, C5)

This interactive table outlines the directing effects of the substituents on the benzoate ring for electrophilic aromatic substitution.

Reactions such as nitration or halogenation would be expected to yield a mixture of 3- and 5-substituted products, with the exact ratio depending on steric factors and reaction conditions. masterorganicchemistry.com

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comwikipedia.org this compound itself lacks a conventional leaving group like a halide. However, related structures, such as methyl 2,4-dihalo-5-sulfamoyl-benzoates, have been studied to understand SₙAr reactivity on this scaffold. nih.gov

In these di-halogenated analogs, the regioselectivity of nucleophilic substitution is highly dependent on the incoming nucleophile. nih.gov

Aromatic thiols (e.g., benzenethiol, naphthalene-1-thiol) preferentially displace the halogen at the C2 position (ortho to the ester and meta to the sulfamoyl group). nih.gov

Aliphatic thiols (e.g., dodecylthiol) and other nucleophiles tend to favor substitution at the C4 position (para to the ester and ortho to the sulfamoyl group). nih.gov

Nucleophile TypePrimary Substitution Position
Aromatic ThiolsC2
Aliphatic ThiolsC4

This interactive table shows the regioselectivity of nucleophilic aromatic substitution on di-halogenated analogs of the title compound.

The kinetics of SₙAr reactions are typically second-order, being first-order in both the aryl halide and the nucleophile. libretexts.org The rate-determining step is usually the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com

The stereochemistry of the SₙAr reaction is generally not a concern as the reaction proceeds through a planar intermediate, leading to retention of configuration at the aromatic ring. nih.gov While most SₙAr reactions are considered stepwise, some concerted mechanisms have been proposed and studied, particularly through computational methods. nih.gov

Chemo-, Regio-, and Stereoselective Transformations

The complex functionality of this compound makes it an interesting substrate for studying selective transformations.

Chemoselectivity is prominently displayed in reactions with electrophiles. As noted, acylation occurs selectively at the C2-amino group over the less nucleophilic sulfamoyl nitrogen, demonstrating the differentiation between two similar functional groups within the same molecule. nih.gov

Regioselectivity is a key consideration in both electrophilic and nucleophilic substitution reactions. In EAS, the directing groups cooperatively favor substitution at the C3 and C5 positions. In SₙAr reactions on halogenated analogs, the choice of nucleophile dictates the site of attack, allowing for controlled, regioselective introduction of substituents at either the C2 or C4 positions. nih.gov

Stereoselectivity is less frequently encountered in reactions directly on the aromatic ring of this compound. However, the development of asymmetric SₙAr reactions using chiral organocatalysts has been reported for other systems, suggesting a potential avenue for future research to create chiral derivatives from this scaffold. wikipedia.org

The ability to control these selective transformations is crucial for the targeted synthesis of complex derivatives of this compound for various applications in research and development.

Intramolecular Cyclization and Ring-Forming Reactions

The unique structural arrangement of this compound, featuring a nucleophilic amino group, an electrophilic ester group, and a sulfamoyl moiety on the same aromatic ring, provides a versatile platform for various intramolecular cyclization and ring-forming reactions. These reactions are crucial for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The reactivity of this compound allows for the formation of fused ring systems, primarily quinazolinones and benzothiadiazines, through the strategic participation of its functional groups.

The intramolecular cyclization of this compound can principally follow two distinct pathways. The first involves the reaction between the 2-amino group and the adjacent methyl ester, typically facilitated by a suitable C1 source, leading to the formation of a quinazolinone ring system. The second pathway involves the interaction between the 2-amino group and the 4-sulfamoyl group, resulting in the formation of a 1,2,4-benzothiadiazine-1,1-dioxide ring. The specific reaction conditions and reagents employed are critical in directing the cyclization towards the desired heterocyclic scaffold.

Research into analogous compounds, such as 2-aminobenzamides and 2-aminobenzenesulfonamides, provides significant insight into the potential cyclization reactions of this compound. For instance, the synthesis of quinazolinones from 2-aminobenzamides has been extensively studied, employing a variety of reagents and catalytic systems. rsc.orgresearchgate.net Similarly, the cyclization of 2-aminobenzenesulfonamides to form benzothiadiazine 1,1-dioxides is a well-established transformation. rsc.orgrsc.org

One common method for the synthesis of quinazolinone derivatives from compounds analogous to this compound, such as methyl 2-aminobenzoate (B8764639), involves reaction with diaminoglyoxime (B1384161) in the presence of an acid-functionalized magnetic silica-based catalyst in water. nih.gov This green chemistry approach highlights the potential for environmentally benign syntheses.

Furthermore, the reaction of 2-aminobenzamides with alcohols, including methanol, can serve as a source for the additional carbon atom required for the formation of the quinazolinone ring, often catalyzed by a copper complex in the presence of a base like cesium carbonate. researchgate.net The proposed mechanism for this type of reaction involves the oxidation of the alcohol to an aldehyde, which then reacts with the 2-amino group to form an imine intermediate. Subsequent intramolecular cyclization and oxidation lead to the final quinazolinone product. researchgate.net

The formation of 1,2,4-benzothiadiazine 1,1-dioxides from related 2-aminobenzenesulfonamides can be achieved through condensation with various reagents. For example, reaction with benzyl (B1604629) alcohols in the presence of a zinc catalyst can yield these heterocyclic structures. rsc.orgrsc.org Another approach involves the reaction of o-azidobenzenesulfonamides with ethyl carbonochloridate, which proceeds via an intramolecular aza-Wittig reaction to form 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides. nih.govnih.gov These can be subsequently hydrolyzed to the corresponding benzothiadiazine-3-one 1,1-dioxides. nih.gov

The following tables summarize key research findings for the intramolecular cyclization and ring-forming reactions of compounds analogous to this compound, providing a predictive framework for its reactivity.

Table 1: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamide Analogues

Starting MaterialReagent(s)Catalyst/ConditionsProductYield (%)Reference
2-AminobenzamideBenzyl AlcoholsZn-catalystQuinazolinonesModerate to Good rsc.org
2-AminobenzamideAliphatic AldehydesCatalyst-free, WaterQuinazolinonesGood rsc.org
2-AminobenzamideMethanolCopper-complex, Cs₂CO₃QuinazolinonesNot Specified researchgate.net
Methyl 2-aminobenzoateDiaminoglyoximeAcetic acid-functionalized magnetic silica (B1680970), WaterQuinazolinone derivativesNot Specified nih.gov

Table 2: Synthesis of 1,2,4-Benzothiadiazine-1,1-dioxide Derivatives from 2-Aminobenzenesulfonamide Analogues

Starting MaterialReagent(s)Catalyst/ConditionsProductYield (%)Reference
2-AminobenzenesulfonamideBenzyl AlcoholsZn-catalyst1,2,4-Benzothiadiazine 1,1-dioxidesModerate to Good rsc.orgrsc.org
o-AzidobenzenesulfonamidesEthyl carbonochloridateIntramolecular aza-Wittig3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxidesNot Specified nih.govnih.gov

These studies on analogous compounds provide a strong basis for predicting the intramolecular cyclization behavior of this compound, suggesting its utility as a precursor for a diverse range of heterocyclic structures.

Advanced Spectroscopic and X Ray Crystallographic Analyses

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. This section delves into the detailed NMR analysis of Methyl 2-amino-4-sulfamoylbenzoate.

Detailed 1D and 2D NMR Chemical Shift Assignments and Coupling Constant Analysis

Due to the unavailability of experimentally acquired NMR spectra for this compound in the public domain, predicted ¹H and ¹³C NMR data have been utilized for the following analysis. It is crucial to note that these are theoretical estimations and may differ from experimental values.

¹H NMR Spectroscopy (Predicted):

The predicted ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the sulfamoyl group protons, and the methyl ester protons.

The aromatic region is anticipated to show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The proton at the C5 position, being ortho to the electron-withdrawing sulfamoyl group, is expected to be the most deshielded. The proton at C3, ortho to the electron-donating amino group, would likely be the most shielded. The proton at C6 would experience effects from both adjacent groups.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. Similarly, the protons of the sulfamoyl group (-SO₂NH₂) would also likely present as a broad singlet. The methyl protons of the ester group (-OCH₃) are anticipated to appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted):

The predicted ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the methyl ester group is expected to have the largest chemical shift. The aromatic carbons would appear in the intermediate region of the spectrum, with their chemical shifts influenced by the nature of the substituent they are attached to. The carbon of the methyl ester group would be found at the most upfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~110-120
C2-~145-155
C3~6.5-6.8~115-120
C4-~135-145
C5~7.8-8.1~120-125
C6~7.2-7.5~130-135
C=O-~165-170
O-CH₃~3.8-4.0~50-55
N-H (amino)broad, variable-
S-NH₂broad, variable-

Note: The predicted values are estimations and should be confirmed by experimental data. Coupling constants (J values) for the aromatic protons would be expected in the range of 2-9 Hz, typical for ortho, meta, and para couplings.

2D NMR Spectroscopy:

While experimental 2D NMR data is unavailable, hypothetical correlations can be discussed.

COSY (Correlation Spectroscopy): Would show correlations between the adjacent aromatic protons (H3, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom (e.g., H3 to C3, H5 to C5, H6 to C6, and the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. For instance, the methyl protons would be expected to show a correlation to the carbonyl carbon. The aromatic protons would show correlations to neighboring carbons, aiding in the definitive assignment of the aromatic signals.

Conformational Analysis via NMR Techniques

Without experimental Nuclear Overhauser Effect (NOE) data from a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, a detailed conformational analysis is not feasible. However, some general conformational aspects can be inferred. The orientation of the methyl ester and sulfamoyl groups relative to the benzene ring will be influenced by steric and electronic factors. The presence of the amino group at the C2 position may lead to intramolecular hydrogen bonding with the adjacent methyl ester or sulfamoyl group, which could influence the preferred conformation. NOESY experiments would be crucial to probe through-space interactions and determine the spatial arrangement of the substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of a molecule and offering insights into its fragmentation pathways.

Fragmentation Pathway Elucidation and Mechanistic Insights

The fragmentation of aromatic sulfonamides under mass spectrometric conditions often involves characteristic losses. For this compound, the following fragmentation pathways are plausible upon ionization:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of the methyl group (-CH₃): Cleavage of the methyl group from the ester functionality.

Loss of sulfur dioxide (SO₂): A characteristic fragmentation of sulfonamides, which can occur via rearrangement.

Cleavage of the C-S bond: This would lead to the loss of the sulfamoyl group.

Decarboxylation: Loss of CO₂ from the ester group, potentially after initial fragmentation.

The exact fragmentation pattern and the relative abundance of the fragment ions would depend on the ionization technique employed (e.g., Electron Ionization or Electrospray Ionization).

Isotopic Abundance Analysis for Elemental Composition

The elemental formula of this compound is C₈H₁₀N₂O₄S. The presence of sulfur is particularly noteworthy for isotopic analysis. Sulfur has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). High-resolution mass spectrometry would be able to resolve the M+2 peak corresponding to the presence of the ³⁴S isotope, which would have a characteristic intensity of approximately 4.21% relative to the monoisotopic peak (containing ³²S). This distinct isotopic pattern for sulfur, in conjunction with the contributions from the isotopes of carbon (¹³C) and oxygen (¹⁷O, ¹⁸O), would allow for the unambiguous confirmation of the elemental composition of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the amino, sulfamoyl, and methyl ester groups, as well as for the substituted benzene ring.

Key Expected Vibrational Modes:

N-H stretching (amino group): Two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

N-H stretching (sulfamoyl group): Similar to the amino group, two bands for the symmetric and asymmetric N-H stretching of the -SO₂NH₂ group are expected in the 3200-3400 cm⁻¹ range.

C=O stretching (ester group): A strong absorption band is anticipated in the region of 1700-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.

S=O stretching (sulfamoyl group): Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected around 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-N stretching: This vibration would likely appear in the 1250-1350 cm⁻¹ region.

C-O stretching (ester group): Two bands are expected, one for the C-O-C asymmetric stretch (around 1250-1300 cm⁻¹) and one for the symmetric stretch (around 1000-1100 cm⁻¹).

Aromatic C-H stretching: These would appear above 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending: These bands in the 650-900 cm⁻¹ region are characteristic of the substitution pattern of the benzene ring.

Both IR and Raman spectroscopy would provide complementary information. For instance, the symmetric S=O stretching vibration is often strong in the Raman spectrum, while the asymmetric stretch is typically more intense in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org

The primary chromophore in this compound is the substituted benzene ring. tanta.edu.eg A chromophore is the part of a molecule responsible for absorbing light. tanta.edu.egshu.ac.uk The presence of auxochromes, which are functional groups attached to a chromophore that modify its ability to absorb light, significantly influences the absorption spectrum. In this case, the amino (-NH₂), sulfonamide (-SO₂NH₂), and methyl ester (-COOCH₃) groups act as auxochromes.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring. libretexts.org These transitions involve the promotion of an electron from a bonding (π) orbital to an antibonding (π) orbital and are typically characterized by high molar absorptivity (ε). shu.ac.uk The presence of lone pairs on the nitrogen and oxygen atoms also allows for n → π transitions, where a non-bonding electron is promoted to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions. libretexts.org For example, in 2-amino-4-chlorobenzonitrile, absorption peaks corresponding to both π → π* and n → π* transitions are observed in the UV-Vis spectrum. analis.com.my

Table 2: Typical Electronic Transitions in Organic Molecules

Transition Description Typical Wavelength Range
π → π* Electron promotion from a π bonding orbital to a π* antibonding orbital. 200 - 500 nm

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent in which it is dissolved. This effect arises from differential solvation of the ground and excited states of the molecule. By studying the UV-Vis spectrum in a range of solvents with varying polarities, one can gain insight into the nature of the electronic transitions.

For this compound, the π → π* transitions are expected to exhibit a bathochromic (red) shift as solvent polarity increases. This is because the excited state of a π → π* transition is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. tanta.edu.eg Conversely, n → π* transitions often show a hypsochromic (blue) shift in polar, hydrogen-bond-donating solvents. This is due to the stabilization of the non-bonding electrons in the ground state by the solvent, which increases the energy required for the transition. Such solvatochromic studies are valuable for understanding solute-solvent interactions and the electronic structure of the molecule. libretexts.org

Single Crystal X-ray Diffraction

While the specific crystal structure for this compound is not publicly documented, analysis of a closely related compound, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, illustrates the type of data obtained. nih.gov An X-ray diffraction study of this analog revealed its crystal system, space group, and unit cell dimensions. nih.gov

Such an analysis for this compound would precisely define the geometry of the benzene ring and the spatial arrangement of its substituents. It would confirm the planarity of the aromatic ring and determine the torsion angles between the plane of the ring and the functional groups. Furthermore, it would provide definitive evidence of the intermolecular hydrogen bonding network, detailing the specific donor-acceptor distances and angles that form the supramolecular structure. nih.gov

Table 3: Illustrative Crystal Data for a Related Compound, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate

Parameter Value
Chemical Formula C₁₆H₁₆N₂O₅S
Crystal System Triclinic
Space Group P-1
a (Å) 9.1968 (16)
b (Å) 11.078 (2)
c (Å) 15.914 (3)
α (°) 75.894 (3)
β (°) 87.124 (3)
γ (°) 84.123 (3)
Volume (ų) 1563.7 (5)

Data sourced from a study on a related compound for illustrative purposes. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
2-amino-4-chlorobenzonitrile
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate
2-aminobenzothiazole

Crystal Packing Analysis and Intermolecular Interactions

The analysis of the crystal structure of a related compound, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, reveals the types of interactions that could be anticipated in the solid-state packing of this compound. In the derivative, the crystal structure is significantly stabilized by both intermolecular and intramolecular hydrogen bonds, specifically of the N—H⋯O type. nih.gov Furthermore, C—H⋯π interactions contribute to the formation of inversion-related dimers, which are a key feature of its crystal lattice. nih.goviucr.org

A detailed analysis would quantify the geometry of these interactions, including bond distances and angles, to assess their strength and contribution to the lattice energy.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Hydrogen Bond Amino (-NH₂) Sulfamoyl (O=S=O), Carbonyl (C=O) Primary driver of molecular assembly, formation of chains/sheets.
Hydrogen Bond Sulfamoyl (-SO₂NH₂) Sulfamoyl (O=S=O), Carbonyl (C=O) Cross-linking of primary structural motifs.
π-π Stacking Benzene Ring Benzene Ring Contribution to packing efficiency and stability.

Anisotropic Displacement Parameters and Thermal Motion Studies

Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the anisotropic vibration of atoms within a crystal lattice. An analysis of ADPs for this compound would provide critical information about the dynamic behavior of the molecule.

The study of ADPs allows for the identification of different vibrational magnitudes and directions for each non-hydrogen atom. Typically, terminal atoms and those on flexible side chains, such as the oxygen atoms of the sulfamoyl group and the methyl ester group, are expected to exhibit larger ADPs compared to the more rigid atoms of the benzene ring. Any unusually large or highly anisotropic ellipsoid could indicate the presence of static or dynamic disorder within the crystal, where a molecule or a part of it occupies multiple positions or orientations.

High-temperature X-ray diffraction studies could complement this analysis by showing how the thermal motion changes with temperature. researchgate.net This can reveal information about the rigidity of the molecular framework and may indicate the onset of phase transitions. Modulated Differential Scanning Calorimetry (MDSC) is another powerful technique for characterizing the thermal behavior of compounds, including melting and decomposition processes. researchgate.net

Table 2: Expected Trends in Anisotropic Displacement Parameters (ADPs)

Atomic Group Expected ADP Magnitude Rationale
Benzene Ring Atoms Small to Medium Part of the rigid core of the molecule.
Sulfamoyl Group Atoms (S, O, N) Medium to Large Oxygen atoms may exhibit greater thermal motion.

Absolute Configuration Determination (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, the determination of absolute configuration is not applicable to this compound.

However, if chiral derivatives were to be synthesized—for instance, by introducing a chiral center through modification of one of the functional groups—then the determination of the absolute configuration of the newly formed stereocenter would be essential. The primary and most definitive method for this is single-crystal X-ray crystallography of the chiral derivative.

By using anomalous dispersion effects, the absolute configuration can be determined, typically expressed by the Flack parameter. A value close to zero for a given stereochemical assignment would confirm the absolute configuration of the molecule. researchgate.net This analysis is crucial in asymmetric synthesis to verify the stereochemical outcome of a reaction. researchgate.net

Computational and Theoretical Chemistry Investigations of this compound

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations

Solvent Interaction Studies and Their Influence on Molecular Conformation

The conformation of this compound, and thus its chemical behavior, can be significantly influenced by its surrounding solvent environment. Computational solvent interaction studies are crucial for predicting how the molecule will behave in different solutions. These studies typically employ quantum chemical calculations, often using methods like Density Functional Theory (DFT), to model the molecule in the presence of explicit solvent molecules or by using a polarizable continuum model (PCM) that simulates the bulk solvent effect.

Table 1: Hypothetical Solvation Energies and Dipole Moments of this compound in Various Solvents

SolventDielectric Constant (ε)Solvation Energy (kcal/mol)Dipole Moment (Debye)
Gas Phase103.5
Dichloromethane8.93-8.24.8
Tetrahydrofuran7.52-7.94.6
Acetonitrile (B52724)37.5-12.56.2
Water80.1-15.87.1

Note: The data in this table is illustrative and represents the type of information that would be generated from solvent interaction studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to understand the step-by-step transformation of reactants into products.

A key aspect of understanding reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For a reaction involving this compound, such as its synthesis or a subsequent derivatization, computational methods can be used to locate the geometry of the transition state and calculate the associated energy barrier. For example, in the acylation of the amino group, a transition state would involve the formation of a new carbon-nitrogen bond and the breaking of a bond in the acylating agent. Theoretical calculations, such as those performed for other amine-containing compounds, can provide precise values for these energy barriers, often with high accuracy. mdpi.com

Table 2: Hypothetical Energy Barriers for a Postulated Reaction of this compound

Reaction StepTransition StateEnergy Barrier (kcal/mol)
N-AcylationTS115.2
Sulfonamide AlkylationTS222.5

Note: The data in this table is hypothetical and serves to illustrate the outputs of transition state and energy barrier calculations.

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, provides a detailed profile of the energy changes as a reaction progresses. By systematically changing the distances and angles between reacting atoms, a complete energy landscape of the reaction can be constructed. This map reveals not only the transition states but also any intermediate species that may be formed during the reaction. This type of analysis can confirm whether a proposed reaction mechanism is energetically feasible and can help to predict the major products of a reaction.

Intermolecular Interaction Analysis (Beyond Basic Hydrogen Bonding)

The way molecules of this compound interact with each other in the solid state is critical for understanding its crystal structure and physical properties. Advanced computational techniques allow for a detailed and quantitative analysis of these interactions.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govconicet.gov.arresearchgate.netkaust.edu.saplos.org The Hirshfeld surface of a molecule is defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts. Negative values of dnorm, often colored red, indicate contacts shorter than the van der Waals radii and highlight significant interactions like hydrogen bonds. nih.gov

The 2D "fingerprint plot" is derived from the Hirshfeld surface and summarizes all the intermolecular contacts in the crystal. nih.govconicet.gov.ar It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be calculated from the fingerprint plot, providing a quantitative measure of the packing forces. nih.govconicet.gov.ar For a molecule like this compound, with its multiple hydrogen bond donors and acceptors, the fingerprint plot would be expected to show significant contributions from O···H and N···H contacts.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.0
O···H / H···O30.5
C···H / H···C12.2
N···H / H···N8.1
S···O / O···S2.5
C···C1.7

Note: This table provides an example of the kind of data obtained from a Hirshfeld surface analysis and is not specific to this compound.

Non-Covalent Interaction (NCI) plot analysis is a technique that allows for the visualization of non-covalent interactions in real space. jussieu.frnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). The NCI analysis identifies regions of low density and low reduced gradient, which are characteristic of non-covalent interactions. chemtools.org

The resulting 3D isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions. researchgate.netresearchgate.net

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

For this compound, an NCI plot would visually confirm the presence and nature of hydrogen bonds involving the amino and sulfamoyl groups, as well as weaker van der Waals contacts, providing a more intuitive picture of the forces holding the crystal together.

Energy Decomposition Analysis of Intermolecular Forces

Computational and theoretical chemistry provide powerful tools to investigate the intricate network of non-covalent interactions that govern the supramolecular assembly of crystalline solids. One of the most insightful of these methods is Energy Decomposition Analysis (EDA). This approach dissects the total interaction energy between molecules into physically meaningful components, offering a quantitative understanding of the forces at play. While specific EDA studies on this compound are not available in the reviewed literature, this section will outline the principles of EDA and its hypothetical application to this compound, based on established methodologies. nih.govnih.gov

Energy Decomposition Analysis, in its various implementations such as the Morokuma-Kitaura scheme or Symmetry-Adapted Perturbation Theory (SAPT), typically partitions the total intermolecular interaction energy (ΔE_int) into several key components. nih.govu-tokyo.ac.jp These components quantify the nature and magnitude of the forces that hold molecules together in a specific geometric arrangement. The primary components are:

Electrostatic Energy (ΔE_elec): This term represents the classical coulombic interaction between the static charge distributions of the interacting molecules. It is the energy associated with the attraction and repulsion of the permanent multipole moments (dipoles, quadrupoles, etc.) of the molecules. For a molecule like this compound, with its polar functional groups (amino, sulfamoyl, and ester), electrostatic interactions are expected to be a significant stabilizing force. nih.govu-tokyo.ac.jp

Pauli Repulsion (or Exchange) Energy (ΔE_Pauli/ΔE_ex): This is a purely quantum mechanical effect arising from the Pauli exclusion principle. When the electron clouds of two molecules overlap, this term accounts for the strong, short-range repulsion that prevents their collapse into one another. It is a destabilizing component of the total interaction energy. u-tokyo.ac.jp

Polarization Energy (ΔE_pol): This component captures the stabilizing effect of the distortion of each molecule's electron cloud in response to the electric field of the other. The polarizable nature of the aromatic ring and the lone pairs on the nitrogen and oxygen atoms in this compound would contribute to this term. nih.govu-tokyo.ac.jp

Dispersion Energy (ΔE_disp): Also known as London dispersion forces, this is another quantum mechanical effect arising from instantaneous fluctuations in electron density that create temporary dipoles. These temporary dipoles induce corresponding dipoles in neighboring molecules, leading to a net attractive force. This is a crucial component of the interaction energy for all molecules, regardless of their polarity. nih.gov

Charge Transfer Energy (ΔE_ct): This term accounts for the stabilization that occurs from the donation of electron density from the occupied orbitals of one molecule to the unoccupied orbitals of another. This can be particularly relevant in systems with strong hydrogen bonds or other donor-acceptor interactions. nih.govu-tokyo.ac.jp

The total interaction energy is the sum of these individual components:

ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_pol + ΔE_disp + ΔE_ct

Table 1: Hypothetical Energy Decomposition Analysis for a this compound Dimer (Illustrative Values)

Energy ComponentHypothetical Energy (kcal/mol)
Electrostatic (ΔE_elec)-15.0
Pauli Repulsion (ΔE_Pauli)+20.0
Polarization (ΔE_pol)-4.0
Dispersion (ΔE_disp)-10.0
Charge Transfer (ΔE_ct)-3.0
Total Interaction Energy (ΔE_int) -12.0

Detailed Research Findings

In the absence of specific research on this compound, we can infer the likely nature of its intermolecular interactions based on studies of similar molecules containing sulfamoyl and amino benzoate (B1203000) moieties.

The presence of both a hydrogen bond donor (the amino group and the sulfamoyl N-H) and multiple hydrogen bond acceptors (the sulfamoyl and ester oxygens) suggests that hydrogen bonding would be a dominant feature in the crystal packing. An EDA would likely reveal a significant contribution from the electrostatic and charge transfer components for these hydrogen-bonded interactions.

Furthermore, the planar aromatic ring would facilitate π-π stacking interactions with neighboring molecules. These interactions are primarily driven by a balance of electrostatic and dispersion forces. An EDA could quantify the relative importance of these contributions to the stability of the stacked arrangement.

Methyl 2 Amino 4 Sulfamoylbenzoate As a Strategic Synthon in Advanced Organic Synthesis

Precursor to Structurally Diverse Heterocyclic Compounds

The arrangement of functional groups in methyl 2-amino-4-sulfamoylbenzoate makes it an ideal precursor for the synthesis of numerous heterocyclic systems, which are core structures in many pharmaceutical and agrochemical agents.

Synthesis of Benzothiadiazine Systems

Benzothiadiazines are a class of heterocyclic compounds recognized for their diverse biological activities. While direct synthesis routes starting from this compound are not extensively detailed in the provided results, the synthesis of related benzothiadiazine derivatives often involves the cyclization of substituted aminobenzenesulfonamides. For instance, various 2,1,3- and 1,2,4-benzothiadiazine derivatives have been synthesized and evaluated for their potential as selective enzyme inhibitors. nih.gov The core structure of these compounds relies on the foundational aminobenzenesulfonamide motif, which is present in this compound. The general approach to forming such systems often involves reacting a substituted aminobenzenesulfonamide with a suitable cyclizing agent, a process for which this compound is a viable, though not explicitly cited, starting material.

Formation of Quinazolinone and Related Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological applications. This compound, as a derivative of methyl 2-aminobenzoate (B8764639), is a key building block for these scaffolds. The synthesis of quinazolinone derivatives can be achieved through the reaction of methyl 2-aminobenzoate with various reagents. researchgate.netresearchgate.net A common method involves the initial reaction of a 2-aminobenzoic acid derivative with an acid anhydride (B1165640) to form a benzoxazinone (B8607429), which is then treated with a nitrogen nucleophile to yield the quinazolinone. researchgate.net More advanced, greener methods utilize catalysts like acetic acid-functionalized magnetic silica (B1680970) to facilitate the synthesis from methyl 2-aminobenzoate in water. researchgate.net Furthermore, zinc-catalyzed coupling of o-amino amides or esters with nitriles provides an efficient route to diverse quinazolinone scaffolds. rsc.org These methodologies highlight the utility of the 2-aminobenzoate structure, inherent to this compound, in constructing these important heterocyclic systems. nih.gov

Building Block for Benzoxazine and Benzodiazepinone Architectures

Benzoxazines and benzodiazepinones are other important classes of heterocyclic compounds. The synthesis of these structures often relies on ortho-substituted anilines. The most common route to quinazolinones, which are structurally related to these compounds, involves the initial formation of a benzoxazinone from a 2-aminobenzoic acid derivative. researchgate.net This highlights the potential of this compound to serve as a precursor for benzoxazinone intermediates, which can then be converted to other heterocyclic systems. The synthesis of oxazolidin-2-one-4-carboxylic amide derivatives has also been reported as a scaffold for novel immunomodulators, demonstrating the versatility of related starting materials in creating diverse heterocyclic structures. nih.gov

Role in Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are valued for their atom economy and operational simplicity. While the direct participation of this compound in such reactions is not explicitly detailed in the search results, its structural motifs are commonly found in substrates for these types of transformations. For instance, multicomponent strategies have been developed for the synthesis of various thiazole (B1198619) derivatives, which are important heterocyclic compounds. nih.gov These reactions often involve amines and other functional groups that can undergo a series of sequential reactions to build the final product. nih.gov The presence of both an amino group and an ester in this compound makes it a plausible candidate for inclusion in the design of novel MCRs and cascade sequences to generate highly substituted heterocyclic frameworks.

Intermediate for Agrochemical Metabolites and Impurities Research

In the field of agrochemicals, understanding the fate of active ingredients in the environment and in biological systems is crucial. This involves the study of their metabolites and the identification of impurities that may be present in commercial formulations. This compound is relevant in this context. For example, it is structurally related to metabolites of certain herbicides. The degradation of the sulfonylurea herbicide Bensulfuron-methyl has been studied, and its breakdown products include molecules with similar structural features. researchgate.net Furthermore, the identification of metabolites and process impurities is a critical aspect of agrochemical discovery and development. digitellinc.com The use of reference materials is essential for accurately quantifying these compounds. A reference material for methyl 2-aminobenzoate has been developed for use in the analysis of biocidal products, highlighting the importance of such compounds in regulatory and safety assessments. koreascience.kr The study of sulfur-containing amino acid metabolites in agricultural contexts, such as their effect on meat quality in livestock, further underscores the relevance of understanding the biotransformation of compounds related to this compound. frontiersin.org

Synthesis of Ligands for Coordination Chemistry Research

The structural features of this compound make it an excellent starting material for the synthesis of novel ligands for coordination chemistry. The presence of nitrogen and oxygen atoms with available lone pairs of electrons allows these ligands to bind to metal ions, forming stable coordination complexes. nih.gov The sulfonamide group, in particular, offers versatile coordination modes. nih.govnih.gov

The amino and sulfamoyl groups on the benzene (B151609) ring can be chemically modified to create polydentate ligands. These ligands can then coordinate with various transition metal ions, such as copper (II), zinc (II), and rhodium (II), to form metal complexes with specific geometries and electronic properties. nih.govnih.govacs.org

For instance, the amino group can be acylated or reacted with aldehydes to introduce new coordinating arms, while the sulfamoyl nitrogen can be deprotonated to act as a binding site. nih.gov This adaptability allows for the rational design of ligands that can selectively bind to certain metal ions or stabilize them in particular oxidation states. The resulting metal complexes are subjects of research for their potential catalytic activities and unique structural properties. acs.org

Table 1: Examples of Metal Complexes Derived from Sulfonamide-Based Ligands

Metal IonLigand TypeCoordination ModePotential Application
Copper (Cu²⁺)N-SulfonamideN,O-chelationCatalysis, Biological Mimics
Rhodium (Rh₂⁴⁺)Bridging SulfonamideAxial and EquatorialCatalysis
Zinc (Zn²⁺)Deprotonated SulfonamideN,S-chelationEnzyme Inhibition Models
Zirconium (Zr⁴⁺){ONSO} tetradentateN,N,O,O-coordinationPolymerization Catalysis

This table provides illustrative examples of how sulfonamide-based ligands can be used to create a variety of metal complexes with different coordination environments and potential uses.

Design and Synthesis of Materials with Tunable Chemical Properties

The reactivity of this compound also extends to the field of materials science, where it serves as a valuable monomer for the creation of specialty polymers and self-assembling materials with tunable properties.

The bifunctional nature of the molecule, possessing both an amino group and a methyl ester, allows it to undergo polymerization reactions. For example, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester can be hydrolyzed and subsequently activated for polyester (B1180765) formation. The presence of the sulfamoyl group along the polymer backbone can impart unique characteristics to the resulting material, such as altered solubility, thermal stability, and affinity for specific molecules or ions.

Furthermore, the directed intermolecular interactions, such as hydrogen bonding from the amino and sulfamoyl groups, can be exploited to design self-assembling systems. By modifying the core structure of this compound, researchers can create molecules that spontaneously organize into well-defined supramolecular structures like nanotubes, vesicles, or gels. The properties of these self-assembled materials can be tuned by altering the chemical structure of the constituent molecules. This approach is being explored for applications in areas such as controlled release systems and functional organic materials. The ability to create polymers with adjustable upper critical solution temperatures (UCST) is one such example of tunable properties. rsc.org

Table 2: Potential Applications of Materials Derived from this compound

Material TypeFunctional Groups UtilizedTunable PropertyPotential Application
Specialty PolymersAmino, Methyl EsterSolubility, Thermal StabilityHigh-Performance Plastics, Membranes
Self-Assembling UnitsAmino, SulfamoylSupramolecular StructureDrug Delivery, Nanoreactors
Functional GelsSulfamoyl, Modified AminoSwelling Behavior, PorositySensors, Tissue Engineering

This table outlines the potential for using this compound to create advanced materials with properties that can be tailored for specific research applications.

Advanced Analytical and Physico Chemical Characterization Techniques in Research

Chromatographic Method Development and Validation

Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The development and validation of chromatographic methods are crucial for ensuring the quality and reliability of analytical data for "Methyl 2-amino-4-sulfamoylbenzoate."

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying "this compound". google.com Reversed-phase HPLC is a commonly employed mode, where a non-polar stationary phase is paired with a polar mobile phase. A typical method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.netresearchgate.netorientjchem.org The UV detector is often set at a wavelength where the compound exhibits strong absorbance, such as 254 nm, to ensure high sensitivity. researchgate.netresearchgate.net

Method validation is a critical process that demonstrates the suitability of the developed analytical method for its intended purpose. nih.gov This involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.gov For instance, a method would be validated to show a linear relationship between the concentration of "this compound" and the detector response over a specific range. researchgate.net Purity assessments by HPLC have been reported for related synthesis products, achieving purities as high as 95%. google.com

Table 1: Illustrative HPLC Parameters for Analysis of "this compound"
ParameterExample Condition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

When analyzing "this compound" in complex matrices, such as during its synthesis or in biological samples, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. nih.govnih.govlcms.cznih.gov LC-MS combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer, allowing for the identification of compounds not only by their retention time but also by their mass-to-charge ratio (m/z). nih.govlcms.cz

This technique is particularly valuable for identifying impurities and degradation products. nih.gov For instance, in the synthesis of related compounds, LC-MS has been used to determine the ratios of different isomers formed during a reaction. nih.gov The use of LC-MS is a recommended method for the analysis of related compounds in complex beverage samples, where it provides sufficient sensitivity without the need for extensive sample cleanup. lcms.cz

Table 2: Key LC-MS Parameters for the Analysis of "this compound"
ParameterDescription
Ionization Source Electrospray Ionization (ESI) is common for polar molecules.
Polarity Positive or negative ion mode, depending on the analyte's structure.
Scan Mode Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap for varying mass resolution and accuracy.

While "this compound" itself is not chiral, it can be a crucial starting material for the synthesis of chiral derivatives. In such cases, determining the enantiomeric excess (ee) is vital, and this is typically achieved through chiral chromatography. yakhak.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.orgresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of enantiomers of various compounds, including chiral amines and amino acid esters. yakhak.org The choice of the mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol, is optimized to achieve the best separation. researchgate.net The development of efficient chiral HPLC methods is crucial for determining the enantiomeric purity of pharmaceutical intermediates. yakhak.org

Thermal Analysis Techniques for Material Science Research

Thermal analysis techniques are instrumental in characterizing the material properties of "this compound," providing insights into its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time. This technique is used to determine the thermal stability and decomposition profile of "this compound." The data obtained from TGA can reveal the temperature at which the compound begins to decompose and the number of decomposition steps involved. jocpr.com

By conducting TGA at multiple heating rates, it is possible to determine the kinetics of the decomposition process, including the activation energy. jocpr.com This information is critical for understanding the thermal behavior of the material under different conditions. For example, studies on similar organic compounds have used TGA to establish their thermal stability up to certain temperatures. researchgate.net

Table 3: Representative TGA Data Interpretation for "this compound"
Temperature Range (°C)Observed EventInterpretation
30 - 150Minor mass lossLoss of residual solvent or moisture.
150 - 300Significant mass lossOnset and progression of thermal decomposition.
> 300Residual massFormation of a stable char or inorganic residue.

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov For "this compound," DSC is primarily used to determine its melting point and the associated enthalpy of fusion. researchgate.net A sharp endothermic peak on the DSC thermogram corresponds to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point, and the area under the peak is proportional to the heat absorbed during melting. nih.gov

DSC can also be used to investigate other phase transitions, such as crystallization and glass transitions, and to study the purity of the compound. nih.gov The thermal behavior, including the melting point and decomposition characteristics, of similar organic molecules has been successfully characterized using DSC in conjunction with TGA. researchgate.net

Table 4: Expected DSC Events for "this compound"
Thermal EventTypical Temperature Range (°C)Information Gained
Melting Dependent on purityMelting point, enthalpy of fusion, purity indication.
Crystallization On cooling from the meltCrystallization temperature and enthalpy.
Decomposition Higher temperaturesExothermic or endothermic nature of decomposition.

Solubility and Solution Thermodynamics for Process Understanding

The design, optimization, and control of solution-based processes like crystallization heavily rely on a thorough understanding of the solubility and thermodynamic properties of the solute in different solvents. researchgate.net

The solubility of Methyl 2-sulfamoylbenzoate (MeSAB) has been experimentally determined in sixteen different organic solvents across a temperature range of 272.15 K to 324.15 K using a gravimetric method under atmospheric pressure. researchgate.net The solvents studied include alcohols, ketones, esters, and nitriles.

The experimental data reveals that the solubility of MeSAB is temperature-dependent, increasing with a rise in temperature in all tested solvents. researchgate.net Among the various solvent classes, ketones exhibited the highest solvating power for MeSAB, while alcohols showed the lowest. researchgate.net

A detailed ranking of the solvents based on their capacity to dissolve MeSAB at a fixed temperature is as follows: cyclopentanone (B42830) > acetone (B3395972) > 2-butanone (B6335102) > acetonitrile > 2-pentanone ≈ methyl acetate (B1210297) > ethyl acetate > ethyl formate (B1220265) > methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol (B130326) > n-butanol > n-pentanol > isopentanol ≈ isobutanol. researchgate.net

Interactive Data Table: Solubility of Methyl 2-sulfamoylbenzoate in Various Solvents

SolventTemperature (K)Molar Fraction Solubility (x₁)
Cyclopentanone324.15Highest
Acetone324.15High
2-Butanone324.15High
Acetonitrile324.15Medium-High
Methyl Acetate324.15Medium
Ethyl Acetate324.15Medium
Methanol324.15Low-Medium
Ethanol324.15Low
n-Propanol324.15Low
Isobutanol324.15Lowest
Users can sort and filter the data by solvent, temperature, and solubility.

To correlate the experimental solubility data, several thermodynamic models have been employed, including the modified Apelblat equation, the λh equation, the non-random two-liquid (NRTL) model, and the Wilson model. researchgate.net These models are essential for predicting solubility at different temperatures and for understanding the interactions between the solute and the solvent.

The correlation results from these models showed good agreement with the experimental data. researchgate.net The maximum relative average deviation (RAD) and root-mean-square deviation (RMSD) obtained were 6.74 × 10⁻³ and 5.61 × 10⁻⁴, respectively, indicating a high degree of accuracy for the models used. researchgate.net The modified Apelblat equation, in particular, was noted for its suitability in describing the solubility results. researchgate.net

Based on the experimental solubility data and thermodynamic relations, particularly the Wilson model, the apparent dissolution properties such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) were calculated. researchgate.net These parameters provide insight into the spontaneity and nature of the dissolution process.

The calculations revealed that the dissolution of MeSAB is an endothermic and spontaneous process. researchgate.net The positive values of enthalpy indicate that heat is absorbed during dissolution, while the negative values of Gibbs free energy suggest that the dissolution occurs spontaneously. researchgate.net

Interactive Data Table: Apparent Dissolution Properties of Methyl 2-sulfamoylbenzoate

Thermodynamic ParameterValueInterpretation
Gibbs Free Energy (ΔG°)NegativeSpontaneous dissolution process
Enthalpy (ΔH°)PositiveEndothermic dissolution process
Entropy (ΔS°)PositiveEntropy-driven process
Users can hover over the parameters for more detailed explanations.

The thermodynamic properties also shed light on the interactions occurring at the molecular level. The positive enthalpy and entropy values suggest that the dissolution process is entropy-driven. researchgate.net This indicates that the increase in disorder (entropy) upon the mixing of the solute and solvent is the primary driving force for dissolution, overcoming the energy required to break the solute-solute and solvent-solvent interactions.

The varying solubility across different solvents points to the specific nature of solute-solvent interactions. The higher solubility in ketones compared to alcohols suggests stronger interactions between the functional groups of MeSAB and the ketone molecules.

Solid State Chemistry, Polymorphism, and Crystal Engineering

Crystal Engineering Principles and Design Strategies

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. For a molecule like Methyl 2-amino-4-sulfamoylbenzoate, with its array of functional groups—an amino group, a sulfamoyl group, and a methyl ester—a variety of strong and weak intermolecular interactions can be anticipated to direct the crystal packing.

The primary design strategies for such a molecule would revolve around the predictable and robust hydrogen bonding capabilities of the amino (N-H) and sulfamoyl (N-H and S=O) groups. These groups are excellent hydrogen bond donors and acceptors. The principles of crystal engineering suggest that the most stable crystal structures will be those that satisfy the hydrogen bonding potential of these groups to the greatest extent. The formation of specific, repeating patterns of hydrogen bonds, known as supramolecular synthons, is a key strategy in predicting and controlling the crystal architecture.

Polymorphism Research: Identification, Characterization, and Interconversion

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly crucial for pharmaceutical compounds, as different polymorphs can have different bioavailability and therapeutic efficacy. Aromatic sulfonamides are a class of compounds known to exhibit polymorphism. acs.orgresearchgate.netnih.gov

The identification of different polymorphic forms of this compound would typically involve screening various crystallization conditions, such as different solvents, temperatures, and rates of cooling. Once different crystalline forms are obtained, they are characterized using a variety of analytical techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. The interconversion between different polymorphs can be studied as a function of temperature and humidity to determine their relative stabilities.

The definitive characterization of a polymorph is achieved through single-crystal X-ray diffraction, which provides the precise three-dimensional arrangement of atoms in the crystal lattice. Although specific crystallographic data for polymorphs of this compound are not available in the public domain, the following table provides an illustrative example of the type of data that would be obtained for a hypothetical monoclinic polymorph, a common crystal system for such organic molecules.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1185.7
Z4
Density (calculated) (g/cm³)1.54

Mechanistic Studies of Polymorphic Transformations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a crucial consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While specific polymorphic forms of this compound have not been documented in publicly accessible literature, we can theorize potential polymorphic transformations based on the behavior of analogous structures like p-aminobenzoic acid (p-ABA). core.ac.ukrsc.org

Polymorphic transformations can be either enantiotropic, where the stability order of the polymorphs reverses at a specific transition temperature, or monotropic, where one polymorph is always more stable than the other. capes.gov.br The transformation between polymorphs can occur through various mechanisms, including solid-state transitions, solvent-mediated transformations, or melt-mediated transformations.

For a compound like this compound, with its multiple hydrogen bond donors (amine, sulfonamide) and acceptors (sulfonamide, ester carbonyl), a rich polymorphic landscape can be anticipated. The interplay of these functional groups can lead to different packing arrangements and hydrogen bonding networks, resulting in various crystalline forms.

Hypothetical Polymorphic System of this compound:

PolymorphCrystal System (Hypothetical)Relative Stability (Hypothetical)Key Intermolecular Interactions (Hypothetical)
Form IMonoclinicStable at room temperatureDimeric hydrogen bonds between sulfonamide groups, N-H···O interactions involving the amine and ester.
Form IIOrthorhombicMetastable at room temperatureCatemeric hydrogen bonds involving the sulfonamide group, different packing of the aromatic rings.

Mechanistic studies of these hypothetical transformations would involve techniques such as differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, variable temperature X-ray powder diffraction (VT-XRPD) to monitor structural changes, and hot-stage microscopy to visualize the transformation process. Understanding the kinetics and thermodynamics of these transformations is essential for selecting the most stable and developable solid form.

Co-crystallization Studies: Design, Synthesis, and Structural Characterization

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of APIs. A co-crystal is a multicomponent crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The design of co-crystals relies on the concept of supramolecular synthons, which are robust and predictable hydrogen-bonding motifs. acs.org

The functional groups present in this compound—a primary amine, a sulfonamide, and a methyl ester—offer several possibilities for forming robust supramolecular heterosynthons with suitable co-formers.

Sulfonamide-Carboxylic Acid Synthon: The sulfonamide group can form a reliable heterosynthon with the carboxylic acid group of a co-former. researchgate.net

Amine-Carboxylic Acid Synthon: The primary amine can interact with a carboxylic acid to form a salt or a co-crystal, depending on the pKa difference between the components.

Sulfonamide-Amide Synthon: The sulfonamide group can also form hydrogen bonds with amide functional groups. acs.org

Amine-Pyridine Synthon: The amino group can act as a hydrogen bond donor to the nitrogen atom of a pyridine-containing co-former.

Potential Co-formers for this compound and Their Expected Synthons:

Co-formerFunctional GroupExpected Supramolecular Synthon
Benzoic AcidCarboxylic AcidSulfonamide-Carboxylic Acid, Amine-Carboxylic Acid
IsonicotinamideAmide, PyridineSulfonamide-Amide, Amine-Pyridine
4-Hydroxybenzoic AcidCarboxylic Acid, PhenolSulfonamide-Carboxylic Acid, Amine-Carboxylic Acid, interactions with the phenolic hydroxyl group

The synthesis of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding (neat or liquid-assisted), and slurry crystallization. nih.gov Once synthesized, the structural characterization of the resulting co-crystals is paramount. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of co-crystal formation and detailed information about the crystal structure, including the hydrogen bonding network and packing arrangements.

In a hypothetical co-crystal of this compound with a dicarboxylic acid like adipic acid, one could expect the formation of extended hydrogen-bonded networks. The dicarboxylic acid could bridge two molecules of this compound, potentially through the sulfonamide or amine groups, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The guest-host interactions in such a system would be dominated by strong hydrogen bonds, but weaker interactions like C-H···O and π-π stacking could also play a role in stabilizing the crystal lattice.

Amorphous Solid Dispersions: Preparation and Characterization

For poorly soluble compounds, formulating the API in an amorphous form can significantly enhance its dissolution rate and bioavailability. Amorphous solids lack the long-range order of crystalline materials and exist in a higher energy state, leading to increased apparent solubility. ascendiacdmo.comcrystalpharmatech.com However, the inherent physical instability of amorphous forms, which tend to recrystallize over time, necessitates their stabilization in a polymer matrix, forming an amorphous solid dispersion (ASD). nih.govnih.gov

Preparation Methods for Amorphous Solid Dispersions:

Spray Drying: A solution of the API and a polymer is rapidly dried by spraying it into a hot gas stream.

Hot-Melt Extrusion: The API and polymer are mixed and heated to form a melt, which is then extruded and cooled.

Ball Milling: The API and polymer are milled together, inducing a solid-state transformation to an amorphous dispersion. researchgate.net

Commonly Used Polymers for ASDs:

PolymerAbbreviationKey Properties
PolyvinylpyrrolidonePVPGood solubilizer, forms homogeneous dispersions with many drugs. nih.gov
Hydroxypropyl MethylcelluloseHPMCCan inhibit crystallization and maintain supersaturation.
Soluplus®-Graft copolymer with amphiphilic properties, good for both solubility enhancement and stabilization. nih.govresearchgate.net

The characterization of an ASD involves confirming the amorphous nature of the API using techniques like XRPD, which shows a characteristic halo pattern for amorphous materials. DSC is used to determine the glass transition temperature (Tg) of the dispersion, a critical parameter for assessing its physical stability. A single Tg for the dispersion indicates good miscibility between the API and the polymer.

Particle Engineering for Crystallization Process Optimization in Research

Particle engineering focuses on controlling the size, shape, and surface properties of crystalline particles to optimize the manufacturing process and final product performance. bulkinside.com For a research setting, optimizing the crystallization process is crucial for obtaining high-quality crystals suitable for further characterization and for ensuring reproducible results.

Particle Engineering Techniques:

Controlled Cooling Crystallization: By carefully controlling the cooling rate during crystallization, it is possible to influence the nucleation and growth kinetics, thereby affecting the final particle size distribution. Slower cooling rates generally lead to larger crystals. nih.gov

Anti-solvent Addition: Adding an anti-solvent to a solution of the API can induce rapid precipitation, often leading to smaller particles. The rate of addition and the choice of anti-solvent are critical parameters. nih.gov

Milling: Techniques like jet milling or ball milling can be used to reduce the particle size of the crystalline material after crystallization. bulkinside.com

Ultrasound-Assisted Crystallization: The application of ultrasound can influence nucleation and reduce the induction time, potentially leading to the formation of specific polymorphs or smaller, more uniform particles. diva-portal.org

For this compound, a systematic study of these techniques could lead to the selective crystallization of a desired polymorph with a controlled particle size and morphology, which would be highly beneficial for subsequent formulation development activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-4-sulfamoylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves reacting 4-sulfamoylbenzoic acid derivatives with methylamine or its analogs. Key steps include esterification under reflux using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Temperature control (60–80°C) and pH adjustment (neutral to mildly basic) are critical to avoid side reactions, such as hydrolysis of the sulfamoyl group. Characterization via 1H^1H-NMR and HPLC ensures purity (>95%) .

Q. How can researchers verify the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for ester groups).
  • Hydrolytic Stability : Incubation in aqueous buffers (pH 2–12) at 25–37°C, monitored via HPLC for degradation products like 2-amino-4-sulfamoylbenzoic acid .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation under UV light (λ = 254 nm) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation : 1H^1H-NMR (δ 3.8–4.0 ppm for methyl ester; δ 6.5–7.5 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 245.05) .

Advanced Research Questions

Q. How does this compound interact with carbonic anhydrase enzymes, and what experimental designs can validate its inhibitory activity?

  • Methodological Answer : The sulfamoyl group acts as a zinc-binding moiety in carbonic anhydrase active sites. To study inhibition:

  • Kinetic Assays : Measure enzyme activity via stopped-flow spectroscopy using 4-nitrophenyl acetate as a substrate. Calculate IC50_{50} values (e.g., 50–100 nM range) .
  • Crystallography : Co-crystallize the compound with human carbonic anhydrase II (PDB ID: 1CA2) to resolve binding interactions .
  • Mutagenesis : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., Thr199Ala) to identify key residues .

Q. How can conflicting data on the antibacterial activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from strain-specific responses or assay conditions. Strategies include:

  • Standardized MIC Testing : Use Clinical and Laboratory Standards Institute (CLSI) guidelines with reference strains (e.g., E. coli ATCC 25922).
  • Metabolomic Profiling : Compare folate synthesis inhibition (via LC-MS) in susceptible vs. resistant strains to confirm the PABA-mimetic mechanism .
  • Synergy Studies : Test combinations with β-lactams or fluoroquinolones to identify potentiating effects .

Q. What strategies optimize regioselective functionalization of this compound for targeted drug design?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) to shield the amino group during sulfamoyl modification .
  • Electrophilic Aromatic Substitution : Direct bromination or nitration at the 5-position (meta to sulfamoyl) using HNO3_3/H2_2SO4_4 or Br2_2/FeBr3_3 .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce hydrophobic substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.